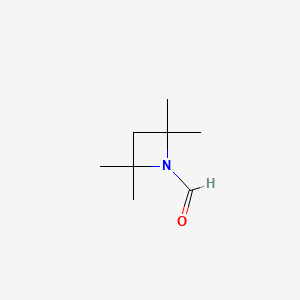
2,2,4,4-Tetramethylazetidine-1-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.211 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with four methyl groups and an aldehyde functional group. This compound is used primarily in research and experimental applications .
Preparation Methods
The synthesis of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) typically involves the reaction of azetidine with formaldehyde and a methylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH). The reaction is carried out at low temperatures to ensure the stability of the azetidine ring .
Chemical Reactions Analysis
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted azetidines .
Scientific Research Applications
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The azetidine ring’s unique structure allows it to fit into specific binding sites, influencing biological pathways .
Comparison with Similar Compounds
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) can be compared with other azetidine derivatives such as:
2,2,4,4-Tetramethylazetidine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
N-Methylazetidine: Features a methyl group on the nitrogen atom, altering its chemical properties and biological activity.
The uniqueness of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) lies in its combination of the azetidine ring with an aldehyde group and four methyl groups, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,2,4,4-tetramethylazetidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(7)6-10/h6H,5H2,1-4H3 |
InChI Key |
MLBIWOWUEMPWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1C=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
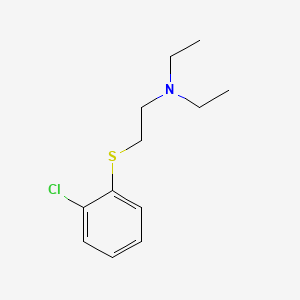
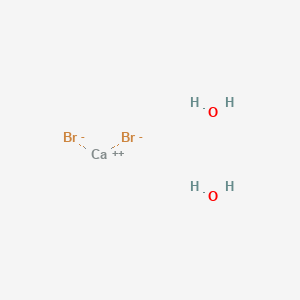
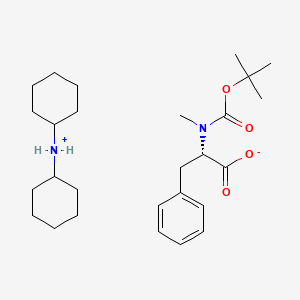

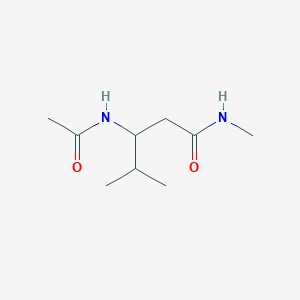


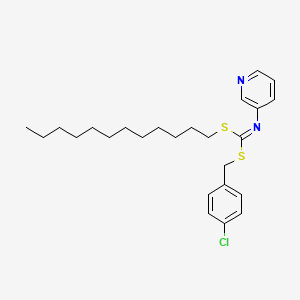
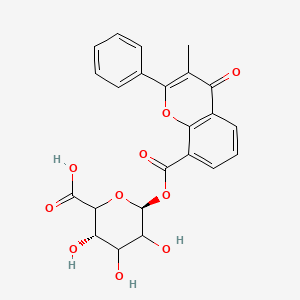
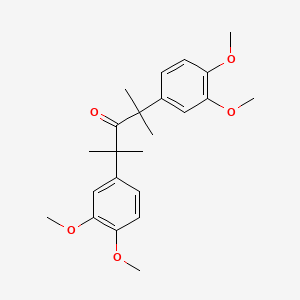
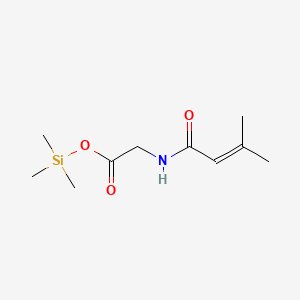
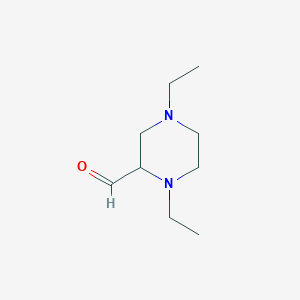
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
